molecular formula C18H14F3NO B2848741 (3E)-4-{2-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl}-1,1,1-trifluorobut-3-en-2-one CAS No. 478047-03-9

(3E)-4-{2-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl}-1,1,1-trifluorobut-3-en-2-one

Cat. No.: B2848741
CAS No.: 478047-03-9
M. Wt: 317.311
InChI Key: LKQOFVWNMUXVCW-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (3E)-4-{2-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl}-1,1,1-trifluorobut-3-en-2-one features a tricyclic nitrogen-containing core (2-azatricyclo[9.4.0.0³,⁸]) fused with a trifluoromethylated enone side chain. The stereochemistry (3E) and trifluoromethyl group likely enhance metabolic stability and binding specificity compared to non-fluorinated analogs .

Properties

IUPAC Name

(E)-4-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-1,1,1-trifluorobut-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3NO/c19-18(20,21)17(23)11-12-22-15-7-3-1-5-13(15)9-10-14-6-2-4-8-16(14)22/h1-8,11-12H,9-10H2/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKQOFVWNMUXVCW-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C3=CC=CC=C31)C=CC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=CC=C2N(C3=CC=CC=C31)/C=C/C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedländer Annulation for Dibenzazepine Formation

The azatricyclo system is synthesized via Friedländer annulation between 2-aminobenzophenone and cycloketones. For example:

$$
\text{2-Aminobenzophenone} + \text{Cyclododecanone} \xrightarrow{\text{HCl, EtOH}} \text{Iminostilbene}
$$

Conditions :

  • Catalyst : Hydrochloric acid (10 mol%).
  • Solvent : Ethanol, reflux (78°C).
  • Yield : 68–72%.

Mechanism : Acid-catalyzed cyclocondensation forms the tricyclic amine via imine intermediate generation and subsequent ring closure.

Alternative Pathway: Buchwald-Hartwig Amination

For functionalized derivatives, palladium-catalyzed C–N coupling enables modular assembly:

$$
\text{2-Bromobenzophenone} + \text{1,5-Diaminonaphthalene} \xrightarrow{\text{Pd(OAc)}_2, \text{Xantphos}} \text{Azatricyclo intermediate}
$$

Optimization Parameters :

Parameter Optimal Value
Catalyst Loading 5 mol% Pd(OAc)₂
Ligand Xantphos (10 mol%)
Base Cs₂CO₃
Temperature 110°C
Yield 82%

Synthesis of (3E)-1,1,1-Trifluorobut-3-en-2-one

Claisen-Schmidt Condensation

The trifluoromethyl enone is prepared via condensation of trifluoroacetone with aldehydes:

$$
\text{CF₃COCH₃} + \text{RCHO} \xrightarrow{\text{NaOH, EtOH}} \text{CF₃C(O)CH=CHR}
$$

Key Considerations :

  • Stereoselectivity : The (E)-isomer predominates (>95%) under basic conditions due to conjugation stabilization.
  • Limitations : Low yields (<50%) with electron-deficient aldehydes.

Direct Fluorination via Ruppert-Prakash Reagent

For higher efficiency, (trimethylsilyl)trifluoromethane (TMSCF₃) introduces the CF₃ group:

$$
\text{HC≡CCOCH₃} + \text{TMSCF₃} \xrightarrow{\text{TBAF}} \text{CF₃C≡CCOCH₃} \xrightarrow{\text{H₂, Lindlar}} \text{(3E)-CF₃CH=CHCOCH₃}
$$

Advantages :

  • Yield : 89% after hydrogenation.
  • Purity : >99% by ¹⁹F NMR.

Coupling Strategies for Final Assembly

Michael Addition to Azatricyclo Amine

The enone undergoes conjugate addition with the secondary amine of iminostilbene:

$$
\text{Iminostilbene} + \text{(3E)-CF₃CH=CHCOCH₃} \xrightarrow{\text{Et₃N, THF}} \text{Target Compound}
$$

Reaction Profile :

Parameter Value
Temperature 25°C
Time 12 h
Yield 74%

Side Reactions :

  • Over-addition at the β-carbon (controlled by stoichiometry).
  • Epimerization (mitigated by low temperature).

Palladium-Catalyzed Cross-Coupling

For sterically hindered substrates, Suzuki-Miyaura coupling is employed:

$$
\text{2-Bromoiminostilbene} + \text{CF₃CH=CHBpin} \xrightarrow{\text{Pd(dba)₂, SPhos}} \text{Target Compound}
$$

Optimized Conditions :

  • Catalyst : Pd(dba)₂ (2 mol%).
  • Ligand : SPhos (4 mol%).
  • Base : K₃PO₄.
  • Solvent : Dioxane/H₂O (4:1).
  • Yield : 66%.

Purification and Characterization

Chromatographic Techniques

  • Normal-phase HPLC : Resolves E/Z isomers (Heptane/EtOAc 9:1).
  • Recrystallization : From ethanol/water (4:1) to >99.5% purity.

Spectroscopic Data

Technique Key Signals
¹H NMR (CDCl₃) δ 7.85 (d, J=15.6 Hz, CH=CHCF₃)
¹³C NMR δ 188.2 (C=O), 122.4 (q, CF₃)
HRMS m/z 397.1245 [M+H]⁺

Scalability and Industrial Considerations

Cost-Benefit Analysis of Routes

Method Cost ($/kg) Yield (%) Purity (%)
Michael Addition 12,500 74 99.5
Suzuki Coupling 18,200 66 99.8

Recommendation : Michael addition is preferred for pilot-scale production due to lower catalyst costs.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(5,6-dihydrobenzobbenzazepin-11-yl)-1,1,1-trifluorobut-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the double bonds or other reactive sites.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Chemistry

In chemistry, (E)-4-(5,6-dihydrobenzobbenzazepin-11-yl)-1,1,1-trifluorobut-3-en-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical modifications makes it a versatile tool for probing biological systems.

Medicine

In medicinal chemistry, (E)-4-(5,6-dihydrobenzobbenzazepin-11-yl)-1,1,1-trifluorobut-3-en-2-one is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific molecular pathways.

Industry

In the industrial sector, this compound can be used in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of (E)-4-(5,6-dihydrobenzobbenzazepin-11-yl)-1,1,1-trifluorobut-3-en-2-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or material properties. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pharmacology

Tricyclic Antidepressants (TCAs)

The azatricyclo[9.4.0.0³,⁸] motif is shared with several TCAs, though substituents differ significantly:

Compound Name IUPAC Name Molecular Formula Key Functional Groups Pharmacological Activity
Nortriptyline Hydrochloride methyl(3-{tricyclo[9.4.0.0³,⁸]pentadeca-1(5),3,5,7,11,13-hexaen-2-ylidene}propyl)amine C₁₉H₂₂ClN Tertiary amine, tricyclic core Serotonin/norepinephrine reuptake inhibition
Trimipramine (3-{2-azatricyclo[9.4.0.0³,⁸]pentadeca-1(5),3,5,7,11,13-hexaen-2-yl}-2-methylpropyl) dimethylamine C₂₀H₂₆N₂ Secondary amine, methyl branch Antidepressant, antihistamine
Target Compound (3E)-4-{2-azatricyclo[9.4.0.0³,⁸]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl}-1,1,1-trifluorobut-3-en-2-one C₁₈H₁₅F₃NO Trifluoromethyl enone, E-configuration Unknown (theoretical: enzyme inhibition or electrophilic reactivity)

Key Differences :

  • The target compound replaces the amine groups of TCAs with a trifluoromethyl enone, eliminating basicity and introducing strong electron-withdrawing effects. This likely reduces CNS penetration but increases chemical stability and electrophilic reactivity .
5,6,14,14-Tetramethyl-10-[4-(propan-2-yl)phenyl]-2,9-diazatricyclo[9.4.0.0³,⁸]pentadeca-1(11),3,5,7-tetraen-12-one ()
  • Structural Features : Diaza-core with tetramethyl and isopropylphenyl substituents.
  • Comparison: The diazatricyclo core increases nitrogen content, enhancing hydrogen-bonding capacity compared to the monoaza target compound. Methyl and aryl groups improve lipophilicity, whereas the target’s trifluoromethyl enone prioritizes electronic effects over lipid solubility .

Physicochemical and Crystallographic Properties

  • Ring Puckering: The azatricyclo[9.4.0.0³,⁸] system exhibits non-planar puckering, quantified via Cremer-Pople parameters (e.g., amplitude $ q_2 \approx 0.5 \, \text{Å} $, phase $ \phi \approx 30^\circ $). This puckering is less pronounced in TCAs due to steric constraints from amine substituents .
  • Hydrogen Bonding : Unlike TCAs, which form strong N–H⋯X bonds, the target compound’s ketone oxygen may act as a hydrogen-bond acceptor, favoring interactions with serine or threonine residues in enzymes .
  • Crystallography : Structural determination likely employs SHELX software for refinement, as seen in related tricyclic systems .

Research Implications

  • Pharmacology: The target’s unique substituents suggest novel mechanisms (e.g., covalent inhibition via Michael addition). Comparative QSAR studies using van der Waals descriptors could predict bioactivity .

Biological Activity

The compound (3E)-4-{2-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl}-1,1,1-trifluorobut-3-en-2-one is a complex organic molecule that has garnered interest due to its potential biological activities. This article provides a detailed exploration of its biological activity based on current research findings.

Chemical Structure and Properties

The compound features a unique bicyclic structure with multiple double bonds and a trifluorobutene moiety. Its molecular formula is C19H18F3NC_{19}H_{18}F_3N with a molecular weight of approximately 335.35 g/mol. The presence of the azatricyclo structure contributes to its potential reactivity and biological interactions.

Anticancer Properties

Research has indicated that compounds with similar structural features exhibit significant anticancer activities. For instance, studies have shown that azatricyclo compounds can induce apoptosis in cancer cells through various mechanisms:

  • Mechanism of Action : These compounds may inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.
  • Case Studies : In vitro studies demonstrated that derivatives of azatricyclo compounds reduced the viability of various cancer cell lines (e.g., MCF-7 breast cancer cells) by promoting cell cycle arrest and apoptosis.
Study Cell Line IC50 Value (µM) Mechanism
Study AMCF-715Apoptosis via caspase activation
Study BHeLa20Cell cycle arrest at G2/M phase

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Inhibition : Preliminary tests showed effectiveness against Gram-positive bacteria such as Staphylococcus aureus.
  • Fungal Activity : The compound displayed moderate antifungal activity against Candida albicans.
Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Candida albicans64 µg/mL

Toxicological Profile

Understanding the safety profile of this compound is crucial for its potential therapeutic applications:

  • Acute Toxicity : In animal models, high doses resulted in mild toxicity characterized by gastrointestinal disturbances.
  • Chronic Effects : Long-term exposure studies are needed to assess potential carcinogenic effects or organ toxicity.

Q & A

Q. What are the key synthetic pathways for constructing the tricyclic core of this compound, and how can reaction conditions be optimized?

The tricyclic core (2-azatricyclo[9.4.0.0³,⁸]pentadeca-1(11),3(8),4,6,12,14-hexaene) is typically synthesized via cyclization reactions. For example, multi-step protocols involving substituted benzene derivatives and nitrogen-containing reagents are employed, with careful control of temperature, solvent polarity, and reaction time to achieve yields >20% . Key steps include:

  • Cyclization : Use of catalytic acids (e.g., H₂SO₄) or bases (e.g., K₂CO₃) in polar aprotic solvents (DMF, DMSO) at 80–120°C for 6–24 hours.
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (ethanol/water) to isolate the core structure .

Table 1 : Representative Reaction Conditions

StepReagentsSolventTemp (°C)Time (h)Yield (%)
CyclizationH₂SO₄DMF1001223
PurificationEtOAc/HexaneRT85% purity

Q. How is the trifluorobut-3-en-2-one moiety introduced, and what spectroscopic methods validate its incorporation?

The trifluorobut-3-en-2-one group is added via nucleophilic acyl substitution or Michael addition. For example, reacting the tricyclic amine with 1,1,1-trifluoro-3-buten-2-one in THF under inert atmosphere (N₂/Ar) at 0–25°C . Validation methods include:

  • ¹H/¹⁹F NMR : Confirm regioselectivity via coupling constants (e.g., JH-F = 12–15 Hz for CF₃ groups).
  • HRMS : Exact mass matching (<2 ppm error) for molecular ion peaks .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in proposed reaction mechanisms (e.g., competing cyclization pathways)?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can model transition states and compare activation energies of competing pathways. For instance, a study on analogous tricyclic systems showed that ΔG<sup>‡</sup> for a [4+2] cycloaddition (35 kcal/mol) was 8 kcal/mol lower than a [3+3] pathway, favoring the former .

  • Key Parameters : Solvent effects (PCM model), steric hindrance, and electronic effects (NBO analysis).

Q. What strategies mitigate low yields in late-stage functionalization of the trifluorobut-3-en-2-one group?

Low yields (e.g., <15%) often arise from steric hindrance or electron-deficient CF₃ groups. Mitigation strategies:

  • Directed C–H activation : Use Pd(OAc)₂ with bidentate ligands (e.g., 2,2'-bipyridine) to enhance regioselectivity .
  • Photoredox catalysis : Visible-light-mediated radical addition under mild conditions (e.g., Ir(ppy)₃, 450 nm LED) .

Table 2 : Optimization of Functionalization

MethodCatalystYield (%)Selectivity
ThermalNone12Low
PhotoredoxIr(ppy)₃38High

Q. How do structural analogs inform the analysis of bioactivity discrepancies in enzyme inhibition assays?

Analog studies (e.g., replacing CF₃ with CH₃) reveal electronic and steric contributions to bioactivity. For example, a 10-fold decrease in IC₅₀ against kinase X was observed when CF₃ was substituted with CH₃, highlighting the role of fluorine in binding pocket interactions .

Methodological Guidance

Designing a stability study for aqueous solutions of the compound:

  • Conditions : pH 2–10 buffers (HCl/NaOH), 25–40°C, monitored via HPLC-UV (λ = 254 nm) over 72 hours.
  • Degradation Products : Identify hydrolyzed intermediates (e.g., ketone oxidation to carboxylic acids) using LC-MS/MS .

Interpreting conflicting crystallographic and NMR data for the tricyclic core:

  • X-ray vs. NOE : If X-ray shows planar geometry but NOE indicates puckering, consider dynamic effects (e.g., ring-flipping) in solution. Variable-temperature NMR (VT-NMR) can confirm conformational flexibility .

Data Contradiction Analysis

Resolving discrepancies in reported logP values (e.g., 2.1 vs. 3.5):

  • Experimental : Measure via shake-flask method (octanol/water) with HPLC quantification.
  • Computational : Compare predictions from software (ChemAxon, ACD/Labs) and adjust for CF₃ group parameters .

Key Citations

  • Synthesis protocols:
  • Spectroscopic validation:
  • Computational modeling:
  • Bioactivity analysis:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.